molecular formula C27H24BrNO4 B3175813 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959580-40-6

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3175813
CAS No.: 959580-40-6
M. Wt: 506.4 g/mol
InChI Key: RDGXIRNAUSCDEK-CJAUYULYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a bromobenzyl group

Mechanism of Action

Target of Action

The primary targets of the compound “(2S,4R)-Fmoc-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid” are currently unknown. This compound is a building block used in biochemical research

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not known. Factors such as pH, temperature, and the presence of other molecules can significantly impact the activity and stability of a compound. It is generally recommended to store this compound at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Attachment of the Bromobenzyl Group: The bromobenzyl group is attached via a nucleophilic substitution reaction using a suitable bromobenzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group.

    Reduction: Reduction reactions can be performed on the carbonyl group of the Fmoc moiety.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the bromine atom.

    (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid can influence its reactivity and interactions, making it unique compared to its analogs. This uniqueness can be leveraged in designing specific reactions or targeting particular biological pathways.

Properties

IUPAC Name

(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrNO4/c28-19-11-9-17(10-12-19)13-18-14-25(26(30)31)29(15-18)27(32)33-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,18,24-25H,13-16H2,(H,30,31)/t18-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGXIRNAUSCDEK-CJAUYULYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.